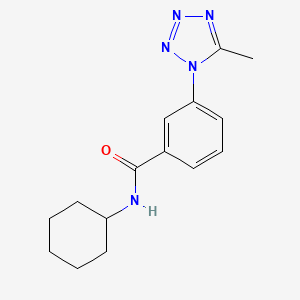![molecular formula C17H16N2O3 B12176880 3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B12176880.png)
3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrazole ring with a benzo[c]chromenone framework, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step reactions starting from simpler organic molecules. One common approach is the condensation of salicylaldehyde derivatives with pyrazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl, aryl, or other functional groups into the molecule .
科学的研究の応用
3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
類似化合物との比較
Similar Compounds
- 3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-2H-chromen-2-one
- 3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-1H-benzo[c]chromen-1-one
- 3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-7,8,9,10-tetrahydro-6H-benzo[d]chromen-6-one
Uniqueness
What sets 3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one apart from similar compounds is its unique combination of a pyrazole ring with a benzo[c]chromenone framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C17H16N2O3 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
3-hydroxy-4-methyl-2-(1H-pyrazol-5-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C17H16N2O3/c1-9-15(20)13(14-6-7-18-19-14)8-12-10-4-2-3-5-11(10)17(21)22-16(9)12/h6-8,20H,2-5H2,1H3,(H,18,19) |
InChIキー |
JPLDFWOJIHZVFT-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC(=C1O)C3=CC=NN3)C4=C(CCCC4)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine](/img/structure/B12176812.png)

![3-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12176832.png)
![1-(1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B12176835.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B12176843.png)

![2-(4-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide](/img/structure/B12176848.png)

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12176853.png)
![N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B12176856.png)
![4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12176859.png)
![methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate](/img/structure/B12176866.png)

